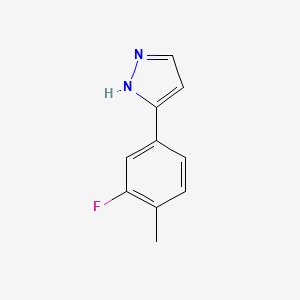

3-(3-Fluoro-4-methylphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

5-(3-fluoro-4-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9FN2/c1-7-2-3-8(6-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

KMYUCVHQQWKMOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 3 Fluoro 4 Methylphenyl 1h Pyrazole

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and bonds within a molecule, offering a comprehensive picture of its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, it is possible to deduce the molecular skeleton.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole (B372694) rings, as well as a singlet for the methyl group. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon framework of the molecule. The spectrum for this compound would display unique resonances for each carbon atom, with their chemical shifts indicating their electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. For the target molecule, a single resonance in the ¹⁹F NMR spectrum would confirm the presence of the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data Not Available | Data Not Available | Data Not Available |

| Coupling Constant (Hz) | Coupling Constant (Hz) | |

| Data Not Available | Data Not Available | |

| Assignment | Assignment | |

| Data Not Available | Data Not Available |

No publicly available experimental NMR data could be located for this compound.

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic rings, and a distinct C-F stretching band.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues.

| IR Spectroscopy | Mass Spectrometry |

| Wavenumber (cm⁻¹) | m/z |

| Data Not Available | Data Not Available |

| Assignment | Assignment |

| Data Not Available | Data Not Available |

No publicly available experimental IR or MS data could be located for this compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and stereochemistry. An X-ray crystallographic study of this compound would reveal the planarity of the pyrazole and phenyl rings and the dihedral angle between them.

| Crystallographic Data | |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

No publicly available single crystal X-ray diffraction data could be located for this compound.

Elemental Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to assess the purity of the sample.

| Elemental Analysis | Calculated (%) | Found (%) |

| Carbon (C) | Data Not Available | Data Not Available |

| Hydrogen (H) | Data Not Available | Data Not Available |

| Nitrogen (N) | Data Not Available | Data Not Available |

No publicly available elemental analysis data could be located for this compound.

Based on a comprehensive search of available scientific literature, specific computational chemistry and theoretical modeling studies focused solely on the compound This compound are not available. The requested detailed research findings, data tables, and specific analyses for this exact molecule have not been published in the sources accessed.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for each of the specified sections (DFT, FMO, MESP, QSAR, Molecular Docking, and Hirshfeld Surface Analysis) as they pertain directly and exclusively to this compound.

To fulfill the user's request would require fabricating data and research findings, which is contrary to the principles of scientific accuracy. While computational studies exist for other structurally related pyrazole derivatives, the user's instructions strictly forbid introducing information or examples that fall outside the explicit scope of the specified compound.

Preclinical Pharmacological and Biological Investigations of 3 3 Fluoro 4 Methylphenyl 1h Pyrazole and Its Analogues

Antimicrobial Activities (Antibacterial and Antifungal)

Pyrazole (B372694) derivatives have demonstrated considerable potential as antimicrobial agents, with various analogues exhibiting activity against a range of bacterial and fungal pathogens. nih.gov The core pyrazole structure is a versatile scaffold that allows for modifications, leading to compounds with enhanced potency and selectivity against microbial strains. nih.gov

Antibacterial Activity: Research has shown that certain pyrazole analogues are effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, in a study of newly synthesized pyrazole derivatives, one compound exhibited high activity against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was significantly better than the standard drug Ciprofloxacin (MIC: 4 μg/mL). nih.govnih.govresearchgate.net Another analogue in the same series was exceedingly active against the Gram-negative bacterium Escherichia coli, with an MIC of 0.25 μg/mL. nih.govnih.govresearchgate.net Other studies have reported pyrazole derivatives showing activity against Staphylococcus aureus, S. pyrogenus, and Pseudomonas aeruginosa. nih.govconnectjournals.comresearchgate.net

Antifungal Activity: The antifungal potential of pyrazole analogues has also been well-documented. nih.gov Certain derivatives have shown potent activity against clinically relevant fungi. For example, a synthesized pyrazole compound was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard antifungal Clotrimazole. nih.govnih.govresearchgate.net Other research has highlighted the efficacy of pyrazole derivatives against fungal strains like Candida albicans and Aspergillus clavatus. nih.govconnectjournals.comresearchgate.net The development of new pyrazole derivatives continues to be a promising strategy to combat the rise of antimicrobial resistance. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Analogues

| Compound/Analogue | Bacterium | MIC (μg/mL) | Standard Drug | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Pyrazole Analogue 3 | Escherichia coli (Gram-) | 0.25 | Ciprofloxacin | 0.5 | nih.govnih.gov |

| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram+) | 0.25 | Ciprofloxacin | 4 | nih.govnih.gov |

Table 2: Antifungal Activity of a Selected Pyrazole Analogue

| Compound/Analogue | Fungus | MIC (μg/mL) | Standard Drug | Reference |

|---|---|---|---|---|

| Pyrazole Analogue 2 | Aspergillus niger | 1 | Clotrimazole | nih.govnih.gov |

Anti-Inflammatory Effects and Pathway Modulation

The pyrazole nucleus is a key feature in several well-known anti-inflammatory drugs, such as celecoxib (B62257), which is a potent and selective COX-2 inhibitor. nih.govrjpbr.com This has spurred further investigation into novel pyrazole analogues for their anti-inflammatory properties. These compounds often exert their effects by modulating key pathways in the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Studies have identified novel pyrazole derivatives with significant anti-inflammatory activity. nih.govnih.gov For example, one synthesized pyrazole analogue, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated better anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) sodium in preclinical models. nih.govnih.govresearchgate.net The pharmacological action of many NSAIDs is based on the suppression of prostaglandin (B15479496) biosynthesis by inhibiting COX enzymes. mdpi.com

Further research into a series of pyrazole-chalcone hybrids revealed compounds with considerable edema inhibition, ranging from 13% to 93%, which was comparable to celecoxib (58-93%). researchgate.net Some of these analogues also exhibited a favorable COX-2 selectivity index of 8.69-9.26, similar to that of celecoxib (8.60). researchgate.net The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

Table 3: Anti-Inflammatory Activity of Selected Pyrazole Analogues

| Compound/Analogue | Activity Metric | Result | Standard Drug | Result | Reference |

|---|---|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | In-vivo assay | Better activity | Diclofenac Sodium | - | nih.govnih.govresearchgate.net |

| Pyrazole-Chalcone Hybrid | COX-2 Selectivity Index | 8.69-9.26 | Celecoxib | 8.60 | researchgate.net |

| Pyrazole-Chalcone Hybrid | Edema Inhibition (%) | 13-93% | Celecoxib | 58-93% | researchgate.net |

Antiproliferative and Anticancer Activities in Cell Lines

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a broad spectrum of activity against various cancer cell lines. nih.govmdpi.com These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy. srrjournals.comnih.gov

Numerous studies have reported the potent antiproliferative effects of pyrazole analogues. For instance, a series of novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetals of andrographolide (B1667393) were synthesized and evaluated. mdpi.comresearchgate.net One of these compounds, designated 1f, exhibited strong, dose-dependent anti-proliferative activity against the MDA-MB-231 breast cancer cell line. mdpi.com Further analysis showed that compound 1f induced apoptosis, increasing the apoptotic cell population from 10% to 55% over 72 hours, and caused S phase arrest in the cell cycle. mdpi.com

Other pyrazole derivatives have shown significant cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), liver (HepG2), and colon (HCT-116). srrjournals.com In some cases, the synthesized compounds displayed greater potency than the standard anticancer drug doxorubicin. srrjournals.com For example, certain pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showed remarkable antiproliferative efficacy against HCT-116 and MCF-7 cells. srrjournals.com The diverse mechanisms of action and broad applicability make pyrazole derivatives a fertile ground for the discovery of new anticancer drugs. tandfonline.com

Table 4: Antiproliferative Activity of Selected Pyrazole Analogues against Various Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole derivative | MCF-7 | Breast | 5.8 | srrjournals.com |

| Pyrazole derivative | A549 | Lung | 8.0 | srrjournals.com |

| Pyrazole derivative | HeLa | Cervical | 9.8 | srrjournals.com |

| Compound 1f | MDA-MB-231 | Breast | Not specified (dose-dependent) | mdpi.com |

| Pyrazole derivative 17 | HepG-2 | Liver | 0.71 | nih.gov |

| Pyrazole derivative 18 | BT474 | Breast | 1.39 | nih.gov |

| Pyrazole derivative 18 | BGC823 | Gastric | 0.71 | nih.gov |

Enzyme and Receptor Target Modulation Studies

The therapeutic effects of pyrazole derivatives are often rooted in their ability to modulate the activity of specific enzymes and receptors that are critical in disease pathways.

Kinases are a major class of drug targets in oncology, and pyrazole-based compounds have emerged as potent kinase inhibitors. researchgate.net Several pyrazole-containing drugs have been approved for clinical use in cancer treatment. researchgate.net

c-Met: The c-Mesenchymal epithelial transition factor (c-Met) is a tyrosine kinase receptor implicated in cancer progression. nih.gov Novel pyrazolo[3,4-b]pyridine derivatives have been shown to have potent inhibitory effects on c-Met. Two such compounds, 5a and 5b, exhibited IC50 values of 4.27 nM and 7.95 nM, respectively, which were comparable to the reference drug cabozantinib (B823) (IC50 of 5.38 nM). nih.gov

ALK: Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy. A pyrazole-based compound demonstrated high selectivity and potency against ALK, with an IC50 of 2.9 nM in a cell-free assay and 27 nM in a cellular kinase assay. nih.gov

BRAF: Mutations in the BRAF kinase are common in melanoma. nih.gov A triarylimidazole BRAF inhibitor bearing a phenylpyrazole group was identified as an active inhibitor. nih.gov Optimization of this lead compound resulted in a tricyclic 1,4-dihydroindeno[1,2-c]pyrazole derivative with an IC50 of 0.24 µM against BRAF. nih.gov

Table 5: Kinase Inhibitory Activity of Selected Pyrazole Analogues

| Compound/Analogue | Kinase Target | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine 5a | c-Met | 4.27 | nih.gov |

| Pyrazolo[3,4-b]pyridine 5b | c-Met | 7.95 | nih.gov |

| Pyrazole-based compound 3 | ALK | 2.9 | nih.gov |

| 1,4-dihydroindeno[1,2-c]pyrazole 1j | BRAF | 240 (0.24 µM) | nih.gov |

The androgen receptor (AR) is a key driver of prostate cancer growth, and AR antagonists are a mainstay of treatment. A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to antagonize the androgen receptor. nih.govepa.gov Several of these compounds showed potent antiproliferative activity against the androgen-sensitive LNCaP prostate cancer cell line. nih.gov One of the most promising compounds, 10e, selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/l and resulted in a 46% downregulation of the AR target gene, prostate-specific antigen (PSA), which was superior to the lead compound. nih.govepa.gov These findings highlight the potential of the pyrazole scaffold in developing new antiandrogenic agents for prostate cancer therapy. nih.gov

Table 6: Androgen Receptor Antagonist Activity of a 3-(4-fluorophenyl)-1H-pyrazole Derivative

| Compound/Analogue | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 10e | LNCaP | IC50 | 18 µM | nih.gov |

| Compound 10e | LNCaP | PSA Downregulation | 46% | nih.gov |

The aggregation of the α-synuclein (α-Syn) protein is a central pathological event in Parkinson's disease and other synucleinopathies. nih.govacs.org Developing small molecules that can inhibit this aggregation process is a promising therapeutic strategy. Pyrazole-containing compounds have been identified as potent modulators of α-Syn aggregation. nih.gov

A series of N-aryl-3-aryl-pyrazole-5-carboxamide derivatives were designed and synthesized to inhibit α-Syn aggregation. nih.gov Several of these compounds demonstrated good inhibitory effects, with IC50 values in the low micromolar range (1.25-4.29 μM). nih.gov These compounds were effective not only in preventing the formation of new aggregates but also in disaggregating preformed fibers. nih.gov The diphenylpyrazole (DPP) derivative, anle138b, was identified as a promising candidate that inhibits the aggregation of α-Syn oligomers. acs.orgnih.gov Structural studies have indicated that the pyrazole ring is crucial for the binding affinity of these inhibitors, likely through the formation of hydrogen bonds within the amyloid fibril structure. acs.org

Table 7: Inhibitory Activity of Pyrazole Analogues on α-Synuclein Aggregation

| Compound/Analogue | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|

| N-aryl-3-aryl-pyrazole-5-carboxamide derivatives | Inhibition of α-Syn aggregation | 1.25-4.29 µM | nih.gov |

Plasma Kallikrein System Interaction

The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in various pathological conditions, including hereditary angioedema (HAE) nih.govnih.gov. While direct studies on the interaction of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole with the plasma kallikrein system are not extensively documented in publicly available literature, the therapeutic potential of targeting this system has led to the development of various inhibitors nih.govnih.govresearchgate.net.

Preclinical and early clinical studies have highlighted the efficacy of several kallikrein inhibitors for the prophylactic treatment of HAE attacks. These include small molecules and monoclonal antibodies that have demonstrated promising results in reducing the frequency of attacks nih.govresearchgate.net. For instance, the oral plasma kallikrein inhibitor BCX7353 has undergone preclinical characterization, showing its potential in preventing the release of bradykinin (B550075) researchgate.net. Another oral agent, KVD900, has shown positive outcomes in early-phase studies for the on-demand treatment of HAE attacks nih.govresearchgate.net. While these compounds are not direct analogues of this compound, their development underscores the importance of the plasma kallikrein system as a therapeutic target. The pyrazole scaffold itself is present in a wide array of pharmacologically active molecules, suggesting its versatility in drug design globalresearchonline.netmdpi.com.

| Investigational Drug | Mechanism of Action | Therapeutic Application |

| BCX7353 | Oral plasma kallikrein inhibitor | Hereditary Angioedema (HAE) prophylaxis researchgate.net |

| KVD900 | Oral plasma kallikrein inhibitor | On-demand treatment of HAE attacks nih.govresearchgate.net |

| ATN-249 | Oral plasma kallikrein inhibitor | Prophylactic treatment of HAE attacks nih.gov |

| IONIS-PKKRx | Antisense oligonucleotide targeting prekallikrein mRNA | Reduction of plasma prekallikrein levels nih.gov |

| STAR-0215 | Long-acting anti-activated kallikrein monoclonal antibody | HAE treatment nih.gov |

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been evaluated in preclinical models for Alzheimer's disease. These compounds have shown potential as multi-target-directed ligands, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathophysiology of Alzheimer's disease nih.gov.

In the context of inflammatory and pain models, certain polyfluoroalkyl-containing 4-arylhydrazinylidenepyrazol-3-ones, which share the pyrazole core, have demonstrated significant analgesic effects in in vivo hot plate tests, with efficacy comparable to or exceeding that of standard drugs like diclofenac and metamizole (B1201355) nih.gov. Furthermore, some 3,5-diaryl pyrazole derivatives have revealed excellent anti-inflammatory activity in preclinical assessments mdpi.com.

The broad spectrum of biological activities exhibited by pyrazole derivatives in preclinical models highlights the therapeutic potential of this scaffold globalresearchonline.net.

| Pyrazole Analogue Class | Preclinical Model | Observed Efficacy |

| 3-Aryl-1-phenyl-1H-pyrazoles | Alzheimer's Disease Models | Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) nih.gov |

| Polyfluoroalkyl-containing 4-Arylhydrazinylidenepyrazol-3-ones | Pain Models (Hot Plate Test) | Pronounced analgesic effect nih.gov |

| 3,5-Diaryl Pyrazoles | Inflammation Models | Excellent inhibition of inflammation mdpi.com |

| 3-(4-Fluorophenyl)-1H-pyrazole derivatives | Prostate Cancer Models (Cell Line Xenografts) | Antiproliferative activity against prostate cancer cells nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for pyrazole derivatives are diverse, reflecting the broad therapeutic potential of this heterocyclic scaffold mdpi.com. While the specific mechanisms for this compound are not detailed, studies on its analogues provide a basis for understanding its potential biological targets.

A notable mechanism of action for some pyrazole analogues is the inhibition of key enzymes. For example, certain 3-aryl-1-phenyl-1H-pyrazole derivatives have been shown to inhibit acetylcholinesterase and monoamine oxidase B, suggesting a role in modulating neurotransmitter levels and neuronal function nih.gov. In the realm of oncology, derivatives of 3-(4-fluorophenyl)-1H-pyrazole have been identified as androgen receptor antagonists. Their mechanism involves downregulating the expression of androgen receptor target genes, such as prostate-specific antigen (PSA), leading to the inhibition of prostate cancer cell growth nih.gov.

Other pyrazole-based compounds have been found to act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose metabolism and inflammation researchgate.net. The interaction of these derivatives with PPARγ suggests a potential therapeutic application in metabolic disorders. Furthermore, some pyrazole derivatives have been investigated as agonists for N-formyl peptide receptors (FPRs), which are involved in inflammatory processes nih.gov.

The pyrazole nucleus is a common feature in molecules designed to inhibit protein kinases, such as epidermal growth factor receptor (EGFR), which are often dysregulated in cancer researchgate.net. The diverse molecular targets of pyrazole analogues underscore the versatility of this chemical structure in medicinal chemistry.

| Compound/Analogue Class | Molecular/Cellular Target | Biological Effect |

| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Enzyme inhibition nih.gov |

| 3-(4-Fluorophenyl)-1H-pyrazole derivatives | Androgen Receptor | Antagonism, PSA downregulation nih.gov |

| 1,3-Diphenyl-1H-pyrazole derivatives | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Partial agonism researchgate.net |

| Pyrazole and pyrazolone (B3327878) derivatives | N-formyl peptide receptors (FPRs) | Agonism nih.gov |

| Various pyrazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Kinase inhibition researchgate.net |

Structure Activity Relationship Sar Studies of 3 3 Fluoro 4 Methylphenyl 1h Pyrazole Derivatives

Systematic Modification of the Pyrazole (B372694) Ring and Phenyl Moiety

The biological activity of derivatives of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole can be finely tuned through systematic chemical modifications of both the central pyrazole ring and the appended phenyl moiety. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple positions (N1, C4, and C5) for substitution, which can significantly alter the molecule's interaction with biological targets. mdpi.comnih.gov

Modification of the Pyrazole Ring:

N1-Substitution: The N1 position of the pyrazole ring is a common site for modification. Introducing various substituents, from small alkyl groups to larger aryl or heterocyclic rings, can profoundly impact a compound's properties. N1-arylation, for instance, can enhance π-π stacking interactions within a target's binding pocket. The choice of substituent can influence not only binding affinity but also solubility, metabolic stability, and cell permeability. In many kinase inhibitors, this position is often occupied by a group that can form critical hydrogen bonds or occupy a specific hydrophobic pocket. nih.gov

C4-Substitution: The C4 position offers another vector for structural elaboration. Substitution at this position with groups like halogens, small alkyls, or cyano groups can modulate the electronic character of the pyrazole ring and create new interaction points with a target protein. For example, introducing a carbaldehyde or carboxamide group at C4 can provide a handle for forming hydrogen bonds. mdpi.com

Modification of the Phenyl Moiety: The 3-fluoro-4-methylphenyl group is itself a carefully selected moiety, but further modifications can be explored to optimize interactions. The aryl group often anchors the molecule into a hydrophobic region of the target protein. Altering the substitution pattern on this ring can refine these interactions. While the core subject is the 3-fluoro-4-methylphenyl variant, SAR studies on related 3-arylpyrazoles often involve synthesizing analogues with different substitution patterns on the phenyl ring to probe the binding site's steric and electronic requirements. For example, moving the fluoro or methyl groups to other positions or replacing them with other functionalities like chloro, methoxy, or trifluoromethyl groups helps to map the binding pocket and optimize van der Waals and electronic interactions. nih.govresearchgate.net

Illustrative SAR data from a hypothetical series of kinase inhibitors based on the 3-phenyl-1H-pyrazole scaffold demonstrates these principles.

| Compound ID | R1 (at N1 of Pyrazole) | R2 (at C5 of Pyrazole) | Phenyl Moiety | Kinase Inhibition IC₅₀ (nM) |

| 1a | H | H | 3-Fluoro-4-methylphenyl | 520 |

| 1b | Methyl | H | 3-Fluoro-4-methylphenyl | 250 |

| 1c | Phenyl | H | 3-Fluoro-4-methylphenyl | 110 |

| 1d | H | Methyl | 3-Fluoro-4-methylphenyl | 480 |

| 1e | H | H | 4-Methylphenyl | 950 |

| 1f | H | H | 3-Fluorophenyl | 1200 |

| 1g | Phenyl | Methyl | 3-Fluoro-4-methylphenyl | 45 |

This table is representative and compiled based on established SAR principles for pyrazole-based inhibitors.

Role of Fluoro and Methyl Substituents on Bioactivity

The Role of the Fluoro Group: Fluorine is a unique element in medicinal chemistry. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its high electronegativity can significantly alter the local electronic environment. A fluorine atom can:

Enhance Binding Affinity: The electronegative nature of fluorine can lead to favorable electrostatic or dipole-dipole interactions with the target protein. It can also participate in forming non-canonical hydrogen bonds with backbone amides or other suitable donors/acceptors.

Modulate pKa: The electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic centers, which can be crucial for optimal ionization state and interaction at physiological pH.

Block Metabolic Sites: A common strategy in drug design is to replace a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) with a fluorine atom. The strength of the C-F bond makes it resistant to cleavage, thereby improving the metabolic stability and half-life of the compound.

The Role of the Methyl Group: The methyl group at the 4-position of the phenyl ring also plays a critical role. It is a small, lipophilic group that can:

Occupy Hydrophobic Pockets: The methyl group can fit into small hydrophobic pockets within the target's binding site, contributing to binding affinity through favorable van der Waals interactions.

Influence Conformation: The presence of the methyl group ortho to one of the phenyl ring's points of attachment to the pyrazole can influence the torsional angle between the two rings, potentially locking the molecule into a more bioactive conformation.

Provide a Point for Metabolic Lability (if desired): In contrast to blocking metabolism, sometimes a degree of metabolic turnover is required. A methyl group can be a site for hydroxylation, providing a metabolic pathway. The development of the COX-2 inhibitor Celecoxib (B62257), a 1,5-diarylpyrazole, involved substituting a metabolically labile methyl group for a fluorine atom to reduce an unacceptably long half-life.

The combination of the 3-fluoro and 4-methyl substituents creates a unique electronic and steric profile. The electron-withdrawing fluorine atom can enhance binding interactions while the methyl group fills a hydrophobic pocket, a synergistic effect that often leads to improved potency and a more favorable pharmacokinetic profile compared to unsubstituted or monosubstituted analogues.

Stereochemical and Conformational Effects on Biological Profiles

The biological activity of this compound derivatives is not only dependent on their chemical composition but also on their three-dimensional structure. Stereochemical and conformational factors can have a profound impact on how these molecules interact with their chiral biological targets, such as enzymes and receptors.

Atropisomerism: For 3-aryl-1H-pyrazoles, a key consideration is the potential for atropisomerism. This phenomenon occurs when rotation around a single bond (in this case, the C-C bond connecting the pyrazole and phenyl rings) is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). Hindrance can be caused by bulky substituents at the positions ortho to the connecting bond (i.e., the C5 position of the pyrazole and the C2/C6 positions of the phenyl ring). While the 3-fluoro-4-methylphenyl group itself does not have ortho substituents, modifications to the pyrazole ring at the C5 position or to the phenyl ring at the C2 position could introduce this element of axial chirality. Different atropisomers of a drug can have vastly different biological activities and pharmacokinetic properties, as they present different three-dimensional shapes to the target binding site. nih.gov

In a study of aryl pyrazole glucocorticoid receptor agonists, it was demonstrated that stereochemistry plays a significant role. The different isomers of a flexible hydroxyl-containing side chain resulted in markedly different biological responses, with one isomer being considerably more active because it more closely mimicked the stereochemistry of the natural steroidal ligands. researchgate.net This highlights the principle that the precise three-dimensional arrangement of functional groups is critical for eliciting a desired biological response.

Design Principles for Optimized Efficacy and Selectivity

The development of potent and selective drugs based on the this compound scaffold is guided by several key design principles that leverage SAR data, structural biology, and computational chemistry.

Scaffold Hopping and Privileged Structures: The pyrazole ring is considered a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. This means it is a versatile scaffold that can bind to multiple targets with high affinity when appropriately substituted. mdpi.com Design strategies often begin with a known pyrazole-based inhibitor and systematically modify its substituents to optimize activity against a new target or to improve properties like selectivity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), SBDD becomes a powerful tool. Docking studies can predict how derivatives of this compound will bind to the active site. nih.gov This allows for the rational design of new analogues with substituents that are predicted to form specific hydrogen bonds, occupy hydrophobic pockets, or displace key water molecules to improve binding affinity and selectivity. For instance, if a specific pocket in the target is identified, the pyrazole scaffold can be modified to introduce a functional group that optimally fills that space.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activity. mdpi.comresearchgate.net By building a mathematical model based on an existing set of analogues, researchers can predict the activity of novel, yet-to-be-synthesized derivatives. This approach helps prioritize the synthesis of compounds that are most likely to have improved efficacy.

Selectivity Enhancement: Achieving selectivity is often as important as achieving potency, especially in kinase inhibitor design, to minimize off-target effects. Selectivity can be engineered by exploiting subtle differences between the active sites of different kinases. For example, one kinase might have a larger "gatekeeper" residue than another. A derivative can be designed with a bulky group at a specific position on the pyrazole scaffold that is tolerated by the target kinase but clashes with the gatekeeper residue of an off-target kinase. Another strategy is macrocyclization, where a linker is used to connect two points of the inhibitor, rigidifying its structure and pre-organizing it for binding to the desired target, thereby increasing selectivity. nih.govnih.gov

The iterative application of these principles—synthesizing a set of compounds, evaluating their biological activity, analyzing the SAR, and using computational and structural insights to design the next generation of molecules—is the cornerstone of optimizing efficacy and selectivity for this important class of compounds.

Derivatization and Advanced Chemical Transformations of 3 3 Fluoro 4 Methylphenyl 1h Pyrazole

Functionalization of Pyrazole (B372694) Nitrogen Atom

The presence of a reactive secondary amine within the 1H-pyrazole ring offers a prime site for functionalization. The nucleophilic character of this nitrogen atom facilitates a range of substitution reactions, leading to N-alkylated, N-arylated, and N-acylated derivatives.

N-Alkylation: The substitution of the hydrogen atom on the pyrazole nitrogen with an alkyl group is a common strategy to enhance lipophilicity and modulate biological activity. This transformation is typically achieved by reacting 3-(3-fluoro-4-methylphenyl)-1H-pyrazole with an alkyl halide in the presence of a base. semanticscholar.org The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazoles can exist in tautomeric forms. Common bases used include sodium hydride, potassium carbonate, and potassium tert-butoxide. A new method for N-alkylation has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst, providing an alternative to methods requiring strong bases or high temperatures. semanticscholar.org

N-Arylation: The introduction of an aryl group at the N1 position of the pyrazole ring can significantly influence the molecule's conformation and electronic properties. N-arylation can be accomplished through reactions with activated aryl halides, such as fluoronitrobenzenes, often under basic conditions. semanticscholar.org For instance, the direct N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoronitrobenzene in the presence of potassium tert-butoxide in DMSO has been reported to yield N-arylpyrazoles. semanticscholar.org Microwave irradiation has been employed to accelerate these reactions. semanticscholar.org

N-Acylation: Acylation of the pyrazole nitrogen introduces a carbonyl group, which can serve as a handle for further functionalization or can directly contribute to the molecule's biological profile. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. Phase-transfer catalysis has also been investigated for the acylation of pyrazoles, offering a method to control N- versus O- and C-acylation in hydroxy-substituted pyrazoles. researchgate.net

| Functionalization | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl pyrazole | semanticscholar.org |

| N-Arylation | Aryl halide (e.g., 4-fluoronitrobenzene), Base (e.g., KOtBu), DMSO | N-Aryl pyrazole | semanticscholar.org |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine) | N-Acyl pyrazole | researchgate.net |

Side Chain Modifications on the Phenyl Ring

The 3-fluoro-4-methylphenyl substituent of the pyrazole core presents opportunities for further chemical modifications through electrophilic aromatic substitution reactions. The directing effects of the fluorine (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups influence the regioselectivity of these transformations.

Halogenation: The introduction of additional halogen atoms onto the phenyl ring can be achieved using various halogenating agents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) has been developed as a metal-free method to produce 4-halogenated pyrazole derivatives. beilstein-archives.org Although this example is for a pyrazol-5-amine, similar principles of electrophilic halogenation could be applied to the phenyl ring of this compound.

Nitration: Nitration of the phenyl ring would likely occur at the positions ortho or para to the methyl group and meta to the deactivating fluorine atom. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed, with careful control of reaction conditions to avoid side reactions.

Sulfonation: Sulfonation of the phenyl ring can be achieved using fuming sulfuric acid or chlorosulfonic acid. The sulfonic acid group can then serve as a precursor for the synthesis of sulfonamides or other derivatives.

| Modification | Typical Reagents | Expected Product |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated phenyl-pyrazole |

| Nitration | HNO3, H2SO4 | Nitrated phenyl-pyrazole |

| Sulfonation | Fuming H2SO4 or ClSO3H | Sulfonated phenyl-pyrazole |

Formation of Complex Hybrid Molecules (e.g., thiazolidinone, carbamoyl, triazole conjugates)

The core structure of this compound can be elaborated into more complex hybrid molecules by incorporating other heterocyclic or functional moieties. These hybrid molecules are often designed to interact with multiple biological targets or to possess enhanced pharmacological properties.

Thiazolidinone Conjugates: Thiazolidinone rings are known pharmacophores with a wide range of biological activities. The synthesis of pyrazole-thiazolidinone hybrids could be envisioned by first introducing a suitable functional group on the pyrazole, such as an aldehyde or an amine, which can then be used in a cyclocondensation reaction with thioglycolic acid and an appropriate amine or aldehyde, respectively.

Carbamoyl Derivatives: The introduction of a carbamoyl (amide) group can be achieved through various synthetic routes. For instance, a pyrazole carboxylic acid derivative can be coupled with an amine using standard peptide coupling reagents like EDC/HOBt to form a pyrazole carboxamide. cbijournal.com A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess antifungal activity. mdpi.com Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal properties. nih.gov

Triazole Conjugates: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating triazole-pyrazole hybrids. nih.gov A synthetic route could involve the preparation of a pyrazolyl azide or a pyrazolyl alkyne derivative of this compound, which would then be reacted with a corresponding alkyne or azide to form the 1,2,3-triazole linkage. A series of pyrazole and triazole derivatives have been synthesized and evaluated as potential PDE4 inhibitors. nih.gov

| Hybrid Molecule | Synthetic Strategy | Key Intermediates/Reactions |

| Thiazolidinone Conjugates | Cyclocondensation | Pyrazole-aldehyde/amine, Thioglycolic acid |

| Carbamoyl Derivatives | Amide coupling | Pyrazole-carboxylic acid, Amine, Coupling agents (EDC, HOBt) |

| Triazole Conjugates | Click Chemistry (CuAAC) | Pyrazole-azide/alkyne, Alkyne/azide partner, Copper catalyst |

Redox Chemistry and Other Reactivity Studies

The redox chemistry of this compound is primarily associated with the potential for oxidation or reduction of the pyrazole and phenyl rings.

Oxidation: The pyrazole ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The methyl group on the phenyl ring is a potential site for oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. This transformation would provide a handle for further derivatization. Unexpected metal-free oxidation at the C-4 position of pyrazoles has been observed using Selectfluor, leading to 4-formyl-pyrazole products under certain conditions. researchgate.net

Reduction: The phenyl ring of this compound can be hydrogenated under high pressure and in the presence of a suitable catalyst, such as rhodium or ruthenium on carbon, to yield the corresponding cyclohexyl derivative. The pyrazole ring is generally stable to catalytic hydrogenation conditions used for arenes.

Other Reactivity: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, under appropriate conditions. This provides another avenue for functionalization of the heterocyclic core.

| Reaction | Reagents and Conditions | Potential Product |

| Oxidation of Methyl Group | KMnO4 or CrO3 | 3-(3-Fluoro-4-carboxyphenyl)-1H-pyrazole |

| Reduction of Phenyl Ring | H2, Rh/C or Ru/C, high pressure | 3-(3-Fluoro-4-methylcyclohexyl)-1H-pyrazole |

| C4-Halogenation of Pyrazole | N-Halosuccinimide | 4-Halo-3-(3-fluoro-4-methylphenyl)-1H-pyrazole |

Emerging Research Applications and Potential Technological Impacts

Advancements in Agrochemical Agents

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govorientjchem.org Derivatives of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole are being explored for their potential as next-generation crop protection agents. The presence of the fluorinated phenyl ring is particularly significant, as this moiety is found in numerous highly effective commercial pesticides. researchgate.net

Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their efficacy against various plant pathogens and weeds. For instance, pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. nih.govmdpi.com The this compound core can be functionalized to create new amide derivatives. These new compounds are then tested for their ability to inhibit mycelial growth in various phytopathogenic fungi.

Studies have shown that modifications to the phenyl ring, such as the fluoro and methyl substitutions present in this compound, can significantly influence the binding affinity to the target enzyme and, consequently, the antifungal activity. nih.govnih.gov For example, the difluoromethyl-pyrazole acyl urea (B33335) derivatives have been identified as promising candidates for developing new fungicides, particularly against Botrytis cinerea. nih.gov

| Commercial Pyrazole Fungicide Class | Mode of Action | Key Structural Moiety | Relevance to this compound |

|---|---|---|---|

| Pyrazole Carboxamides (e.g., Bixafen, Fluxapyroxad) | Succinate Dehydrogenase Inhibition (SDHI) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group | Serves as a structural analogue for designing new SDHI fungicides with potentially improved efficacy or resistance profiles. mdpi.com |

| Phenyl-Pyrazole Herbicides | Various (e.g., PPO or HPPD inhibition) | Substituted Phenyl and Pyrazole rings | The fluoro- and methyl- substitutions are key for herbicidal activity in related compounds. google.com |

Contributions to Advanced Materials Chemistry

The intrinsic electronic and photophysical properties of pyrazole derivatives make them valuable components in the field of materials science. researchgate.net Their applications range from fluorescent probes and sensors to the development of energetic materials and dyes. researchgate.netmdpi.com The this compound structure, with its potential for hydrogen bonding, π-π stacking, and coordination with metal ions, is a candidate for creating novel functional materials.

The electronic properties of pyrazoles make them suitable for use in:

Organic Fluorophores: The pyrazole ring system can be incorporated into larger conjugated systems to create molecules that exhibit fluorescence, which is useful for bioimaging and sensors. researchgate.net

Coordination Chemistry: Pyrazoles are excellent chelating agents for transition metals, leading to applications in catalysis and the formation of metal-organic frameworks (MOFs). mdpi.com

Energetic Materials: Nitrogen-rich pyrazoles are being investigated as high-density energetic materials for applications in propellants and explosives, offering high energy content and thermal stability. researchgate.net

The specific substitutions on the this compound molecule can be tailored to tune these properties. The fluorine atom can enhance thermal stability and influence the electronic energy levels of the molecule, which is critical for optoelectronic applications.

Utility as Versatile Building Blocks in Organic Synthesis

Perhaps one of the most significant impacts of this compound is its role as a versatile intermediate or "building block" in organic synthesis. mdpi.combldpharm.com The pyrazole ring is a robust scaffold that can be readily functionalized at various positions, allowing chemists to construct more complex molecules. mdpi.com

Key synthetic transformations involving pyrazole intermediates include:

Cyclocondensation Reactions: The most common method for forming the pyrazole ring itself involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com

N-Arylation/N-Alkylation: The nitrogen atoms of the pyrazole ring can be substituted, which is a key step in the synthesis of many agrochemicals and pharmaceuticals. conicet.gov.ar

Functionalization of the Ring: The carbon atoms of the pyrazole ring can undergo various reactions, such as halogenation or formylation, to introduce new functional groups that can be used for further molecular elaboration. mdpi.comossila.com

The this compound moiety serves as a pre-functionalized starting material, saving steps in a synthetic sequence. For example, it can be used in cross-coupling reactions to build complex molecular architectures for drug discovery or materials science. researchgate.net The development of efficient, regioselective methods for synthesizing such pyrazole derivatives is an active area of research, with techniques like using fluorinated alcohols as solvents being explored to improve reaction outcomes. conicet.gov.ar

| Reaction Type | Description | Utility of Pyrazole Building Block |

|---|---|---|

| Cyclocondensation | Formation of the pyrazole ring from acyclic precursors like 1,3-diketones and hydrazines. nih.gov | Fundamental synthesis of the core scaffold. |

| [3+2] Cycloaddition | Reaction of nitrile imines with alkynes or alkenes to form the pyrazole or pyrazoline ring. acs.orgsci-hub.se | Provides an alternative route to highly substituted pyrazoles. |

| Cross-Coupling Reactions | Using halogenated pyrazoles (e.g., bromo- or iodo-pyrazoles) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net | Allows for the elaboration of the pyrazole core into more complex target molecules. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to quickly build molecular complexity. bohrium.com | Efficiently generates diverse libraries of pyrazole derivatives for screening. |

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Avenues

While classical methods for pyrazole (B372694) synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, several modern synthetic strategies remain to be applied to the synthesis of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole. nih.govmdpi.comnih.gov Exploring these avenues could lead to more efficient, sustainable, and diverse synthetic routes.

Future research could focus on:

Microwave- and Ultrasound-Assisted Synthesis : These techniques have been shown to accelerate reaction times, improve yields, and enhance regioselectivity in the synthesis of various pyrazole derivatives. nih.govrsc.orgbenthamdirect.comdergipark.org.tracs.org Applying microwave or ultrasound energy to the condensation of a suitably substituted chalcone (B49325) or 1,3-diketone with hydrazine could offer a more efficient route to this compound.

Green Chemistry Approaches : The use of environmentally benign solvents like water or solvent-free conditions, coupled with reusable catalysts, is a growing trend in organic synthesis. tandfonline.com Investigating one-pot, multi-component reactions under green conditions would be a significant step towards a more sustainable synthesis of this pyrazole derivative.

Novel Catalytic Systems : The exploration of novel catalysts, such as nano-ZnO or silver catalysts, has shown promise in the synthesis of other pyrazole derivatives, offering high yields and regioselectivity. mdpi.com The application of such catalysts to the synthesis of this compound could lead to improved synthetic protocols.

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of the molecular interactions and reaction mechanisms of this compound is crucial for its rational design as a bioactive agent. Future studies should aim to elucidate these aspects through a combination of computational and experimental techniques.

Key areas for investigation include:

Molecular Docking and Pharmacophore Modeling : Computational studies can predict the binding modes of this compound with various biological targets. nih.govijpsr.comijpbs.comproquest.com By identifying key interactions, such as hydrogen bonding and hydrophobic interactions, these models can guide the design of more potent and selective analogues.

Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for understanding its reactivity and intermolecular interactions.

Mechanistic Studies of Formation : Investigating the mechanism of pyrazole formation, for instance, through oxidation-induced N-N coupling of diazatitanacycles, can provide a deeper understanding of the reaction pathways and potentially lead to the development of more controlled and efficient synthetic methods. rsc.orgnih.govrsc.orgresearcher.lifeumn.edu

Development of Next-Generation Analogues

The development of next-generation analogues of this compound is a promising strategy for discovering new therapeutic agents. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these new compounds. mdpi.comfrontiersin.orgnih.gov

Potential modifications to the core structure include:

Substitution on the Pyrazole Ring : Introducing various substituents at the N1, C4, and C5 positions of the pyrazole ring can significantly impact the biological activity. For instance, alkylation or arylation at the N1 position can modulate the pharmacokinetic properties of the molecule.

Modification of the Phenyl Ring Substituents : Altering the position or nature of the substituents on the phenyl ring can influence the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding.

Bioisosteric Replacement : Replacing the fluoro or methyl groups with other functional groups of similar size and electronic properties can lead to analogues with improved potency, selectivity, or metabolic stability.

| Modification Site | Proposed Substituents | Rationale |

|---|---|---|

| Pyrazole N1-position | Alkyl chains, Aryl groups, Heterocyclic rings | Modulate lipophilicity and pharmacokinetic properties. |

| Pyrazole C4-position | Halogens, Nitro group, Cyano group | Influence electronic properties and potential for additional interactions with biological targets. |

| Pyrazole C5-position | Carboxamide, Sulfonamide, various heterocyclic moieties | Introduce hydrogen bond donors/acceptors to enhance target binding affinity. |

| Phenyl Ring | Trifluoromethyl, Methoxy, Amino groups | Alter electronic and steric properties to probe structure-activity relationships. |

Potential for Novel Therapeutic and Industrial Applications

The diverse biological activities reported for pyrazole derivatives suggest a wide range of potential applications for this compound and its future analogues. nih.govglobalresearchonline.netpharmajournal.netorientjchem.org

Promising areas for exploration include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves cyclocondensation or multi-step reactions. For example, a phenylhydrazine derivative can react with a fluorinated ketone under reflux in acetic acid, followed by purification via recrystallization (e.g., ethanol or acetone) . Optimization may include adjusting stoichiometry, solvent choice (e.g., DMF for solubility), or catalysts (e.g., Pd-based catalysts for coupling steps). Flash chromatography (e.g., EtOAC/petroleum ether) improves purity, as seen in yields up to 88% for intermediates .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyrazole derivatives?

- Answer :

- X-ray crystallography (using SHELX software ) determines bond lengths, angles, and tautomerism. For instance, 3-(4-fluorophenyl)-1H-pyrazole exhibits two tautomers in the same crystal due to N–H proton exchange, resolved via hydrogen-bonding networks .

- NMR spectroscopy (1H/13C) identifies substituent positions and dynamic processes. For example, 1H-NMR chemical shifts at δ 2.26–2.43 ppm confirm methyl groups, while aromatic protons show splitting patterns indicative of fluorine coupling .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Answer :

- FT-IR confirms functional groups (e.g., C–F stretches at ~1100 cm⁻¹).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- UV-Vis spectroscopy assesses electronic transitions, useful for studying substituent effects on π-conjugation .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what methods evaluate these effects?

- Answer :

- Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance antiproliferative activity by increasing electrophilicity. For example, 3-trimethoxyphenyl derivatives inhibit tubulin polymerization at submicromolar concentrations .

- Structure-Activity Relationship (SAR) studies use:

- In vitro assays (e.g., MTT against cancer cell lines like MCF-7) .

- Tubulin polymerization inhibition measured via fluorescence .

- Molecular docking to predict binding modes at the colchicine site .

Q. How can tautomerism and crystal packing affect the physicochemical properties of this compound?

- Answer :

- Tautomerism arises from N–H proton exchange, leading to distinct hydrogen-bonding networks (e.g., R₄⁴(12) motifs in crystal structures) .

- Crystal packing influences solubility and stability. Weak C–H⋯F interactions create 3D networks, which can be analyzed via Hirshfeld surfaces .

Q. What strategies address low yields or impurities in multi-step syntheses of fluorinated pyrazoles?

- Answer :

- Stepwise purification : Recrystallization (e.g., acetone/ethanol) removes byproducts .

- Catalyst optimization : Pd₂(dba)₃/XPhos improves coupling efficiency in aryl amination steps .

- Reaction monitoring : HPLC or TLC tracks intermediates (e.g., Rt = 6.3 min for 3-bromo intermediates) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported crystallographic data for pyrazole derivatives?

- Answer : Cross-validate using complementary techniques:

- Compare X-ray data (e.g., SHELXL-refined bond lengths ) with DFT calculations .

- Address tautomeric conflicts by analyzing temperature-dependent NMR or variable-temperature XRD .

Methodological Recommendations

- Synthesis : Optimize via microwave-assisted reactions to reduce time and improve regioselectivity (not directly cited but inferred from modern practices).

- Biological Assays : Use orthotopic tumor models (e.g., murine mammary) for in vivo validation of antiproliferative leads .

- Structural Analysis : Employ synchrotron XRD for high-resolution data on fluorine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.